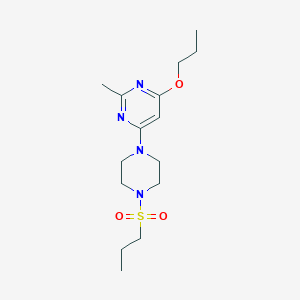

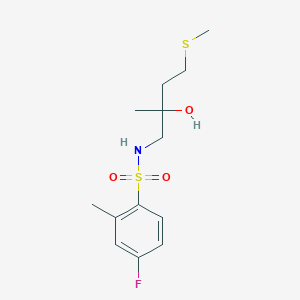

2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction progress was monitored at 70–80°C for 4–5 hours under the N2 atmosphere .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The reaction mixture was heated at 70–80°C for 4–5 hours under the N2 atmosphere .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

- A study detailed the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, evaluating their antiproliferative effects against human cancer cell lines. Compounds demonstrated varying degrees of activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antibacterial Agents

- Research on pyrido(2,3-d)pyrimidine derivatives revealed compounds with significant antibacterial activity, especially against gram-negative bacteria, highlighting the potential for developing new antibacterial agents (Matsumoto & Minami, 1975).

Synthesis of Polyamides

- Investigations into the synthesis of polyamides incorporating uracil and adenine explored the creation of novel polymers with potential applications in materials science and biochemistry (Hattori & Kinoshita, 1979).

Novel Antioxidants

- A study focused on synthesizing analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups, aiming at treating age-related diseases. These compounds exhibited promising antioxidant properties, suggesting potential for preventive treatment of conditions like cataracts and Alzheimer's dementia (Jin et al., 2010).

Inhibitors of Lipid Peroxidation

- The development of novel 21-amino steroids showed potent inhibition of lipid peroxidation, a mechanism involved in various pathological conditions, offering insights into new therapeutic approaches (Braughler et al., 1987).

Mecanismo De Acción

Direcciones Futuras

The future directions for the study of “2-Methyl-4-propoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine” and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Propiedades

IUPAC Name |

2-methyl-4-propoxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O3S/c1-4-10-22-15-12-14(16-13(3)17-15)18-6-8-19(9-7-18)23(20,21)11-5-2/h12H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFDHRSPMCPDRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2989815.png)

![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2989818.png)

![ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2989820.png)

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2989821.png)

![3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2989823.png)

![N-[(4-methoxyphenyl)methyl]-2-[8-[(4-methoxyphenyl)methylamino]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2989827.png)

![N-(2-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989828.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2989830.png)